molecular formula C17H25LiN2O4 B13848281 Vildagliptin Carboxylic Acid Lithium Salt Hydrate

Vildagliptin Carboxylic Acid Lithium Salt Hydrate

カタログ番号: B13848281
分子量: 328.4 g/mol
InChIキー: BEOLPNQOPQSVHF-HAVNFRMRSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vildagliptin Carboxylic Acid Lithium Salt Hydrate: is a derivative of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, leading to improved glycemic control .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin Carboxylic Acid Lithium Salt Hydrate involves the hydrolysis of the cyano group in vildagliptin to form the carboxylic acid derivative. This is followed by the reaction with lithium hydroxide to form the lithium salt. The final product is then hydrated to obtain the hydrate form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .

化学反応の分析

Types of Reactions: Vildagliptin Carboxylic Acid Lithium Salt Hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Chemistry: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is used as a reference standard in pharmaceutical testing and research. It is also utilized in the development of new analytical methods for the quantification and analysis of vildagliptin and its derivatives .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic effects and mechanisms of action in the treatment of type 2 diabetes mellitus. It is also used in pharmacokinetic and pharmacodynamic studies to understand its behavior in the body .

Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for diabetes management. It is also employed in quality control processes to ensure the consistency and efficacy of vildagliptin-containing products .

作用機序

Vildagliptin Carboxylic Acid Lithium Salt Hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control .

類似化合物との比較

Uniqueness: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is unique due to its specific chemical structure, which includes the lithium salt and hydrate forms. This unique structure may influence its pharmacokinetic properties and stability compared to other DPP-4 inhibitors .

特性

分子式

C17H25LiN2O4

分子量

328.4 g/mol

IUPAC名

lithium;(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H26N2O4.Li/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;/h11-13,18,23H,1-10H2,(H,21,22);/q;+1/p-1/t11-,12+,13-,16?,17?;/m0./s1

InChIキー

BEOLPNQOPQSVHF-HAVNFRMRSA-M

異性体SMILES

[Li+].C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)[O-]

正規SMILES

[Li+].C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。